3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
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Overview
Description
3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a synthetic organic compound with the molecular formula C18H28N2O3S and a molecular weight of 352.49152 g/mol . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a butanamide backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride under appropriate conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the synthesis process more sustainable .
Chemical Reactions Analysis
3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can be compared with similar compounds such as:
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide: This compound shares structural similarities but differs in the presence of a carbamothioyl group instead of a butanamide backbone.
4,4′-Trimethylenedipiperidine: Although structurally different, this compound is used in similar applications, such as catalysis and organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,3-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14-9-11-20(12-10-14)24(22,23)16-7-5-15(6-8-16)19-17(21)13-18(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSWDVFVQUJMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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